3-((Aminooxy)methyl)cyclopentanamine
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Overview
Description
3-((Aminooxy)methyl)cyclopentanamine is a chemical compound with the molecular formula C6H14N2O It is a derivative of cyclopentanamine, where an aminooxy group is attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Aminooxy)methyl)cyclopentanamine typically involves the reaction of cyclopentanone with hydroxylamine to form the corresponding oxime. This oxime is then reduced to the aminooxy compound using a reducing agent such as sodium borohydride. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Catalyst: None required
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Batch or continuous flow reactors
- Purification steps: Crystallization or distillation
- Quality control: High-performance liquid chromatography (HPLC) to ensure purity
Chemical Reactions Analysis
Types of Reactions
3-((Aminooxy)methyl)cyclopentanamine undergoes various chemical reactions, including:
- Oxidation: Can be oxidized to form corresponding oximes or nitriles.
- Reduction: Can be reduced to primary amines.
- Substitution: Can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
- Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
- Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
- Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
- Oxidation: Oximes, nitriles
- Reduction: Primary amines
- Substitution: Alkylated or sulfonylated derivatives
Scientific Research Applications
3-((Aminooxy)methyl)cyclopentanamine has several applications in scientific research:
- Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
- Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
- Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
- Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((Aminooxy)methyl)cyclopentanamine involves its interaction with molecular targets such as enzymes or receptors. The aminooxy group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This compound may also interact with cellular pathways involved in oxidative stress or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentanamine
- Cyclopentanone oxime
- Cyclopentylamine
Comparison
3-((Aminooxy)methyl)cyclopentanamine is unique due to the presence of the aminooxy group, which imparts distinct chemical reactivity and biological activity. Compared to cyclopentanamine, it has enhanced potential for enzyme inhibition and can participate in a wider range of chemical reactions.
Properties
Molecular Formula |
C6H14N2O |
---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
O-[(3-aminocyclopentyl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H14N2O/c7-6-2-1-5(3-6)4-9-8/h5-6H,1-4,7-8H2 |
InChI Key |
UJXUBHNUMVHHOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CON)N |
Origin of Product |
United States |
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